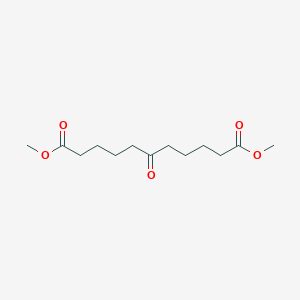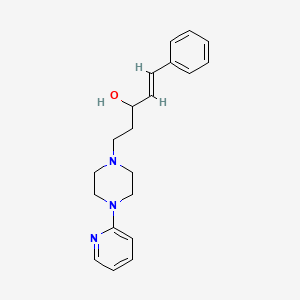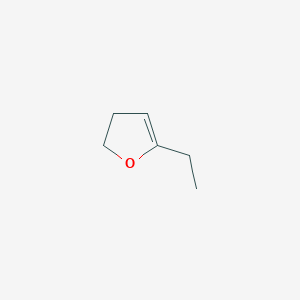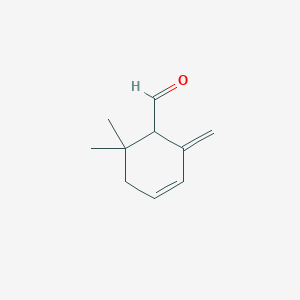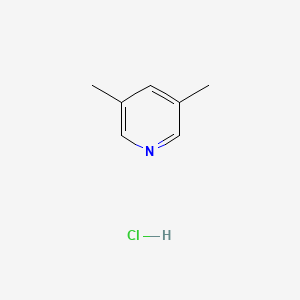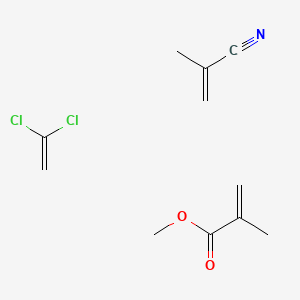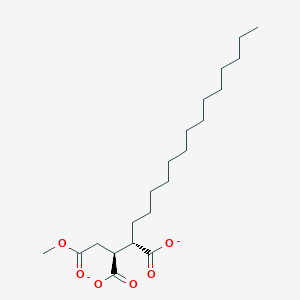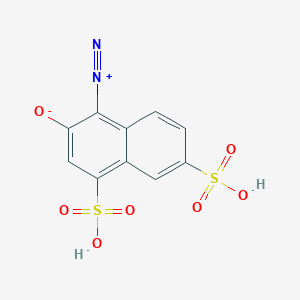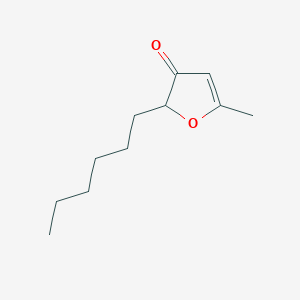
1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene is an organic compound characterized by the presence of two nitrocyclohexene groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene typically involves the nitration of cyclohexene derivatives followed by their attachment to a benzene ring. The reaction conditions often require the use of strong nitrating agents such as nitric acid in the presence of sulfuric acid to introduce the nitro groups. The cyclohexene derivatives are then coupled with a benzene ring through a series of substitution reactions under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure the desired product’s purity. The use of continuous flow reactors and advanced separation techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene involves its interaction with molecular targets through its nitro and benzene functional groups. The nitro groups can participate in redox reactions, while the benzene ring can undergo electrophilic substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Known for its applications in liquid crystal compositions.
1,4-Bis(decyloxy)benzene: Used in the synthesis of coordination polymers and advanced materials.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activity make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
34668-19-4 |
|---|---|
Formule moléculaire |
C18H20N2O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1,4-bis(6-nitrocyclohex-3-en-1-yl)benzene |
InChI |
InChI=1S/C18H20N2O4/c21-19(22)17-7-3-1-5-15(17)13-9-11-14(12-10-13)16-6-2-4-8-18(16)20(23)24/h1-4,9-12,15-18H,5-8H2 |
Clé InChI |
SOGIRRBNOPURMC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC(C1C2=CC=C(C=C2)C3CC=CCC3[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


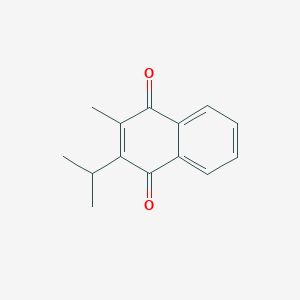

![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
